Cas no 938461-38-2 (4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile)

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a fluorinated heterocyclic compound featuring an imidazopyridine core linked to a benzonitrile moiety. Its structural design combines electron-withdrawing properties from the fluorine substituent and the nitrile group, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for bioactive molecules due to its ability to modulate electronic and steric properties in molecular frameworks. Its stability and synthetic versatility allow for further functionalization, enabling applications in drug discovery, particularly in kinase inhibitors and CNS-targeted therapeutics. The presence of both fluoro and nitrile groups enhances binding affinity and metabolic stability, supporting its utility in medicinal chemistry.
4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile structure
938461-38-2 structure
Product Name:4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile
CAS No:938461-38-2
MF:C14H8FN3
MW:237.231825828552
MDL:MFCD25199404
CID:4720758
Update Time:2025-10-29

4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzonitrile
    • 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
    • 4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile
    • MDL: MFCD25199404
    • Inchi: 1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
    • InChI Key: PHXIIAANTPHDQO-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=NC(C3C=CC(C#N)=CC=3)=CN2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Topological Polar Surface Area: 41.1

4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile Pricemore >>

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Additional information on 4-(6-Fluoroimidazo1,2-apyridin-2-yl)benzonitrile

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile: A Comprehensive Overview

The compound with CAS No. 938461-38-2, known as 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic compound with a fused pyridine and imidazole ring system. The presence of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces electronic and steric effects that enhance its reactivity and selectivity in various chemical reactions. Additionally, the benzonitrile group attached at the 4-position of the aromatic ring contributes to the molecule's stability and solubility properties.

Recent studies have highlighted the importance of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile in drug discovery and development. Its structural features make it an ideal candidate for exploring novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, researchers have investigated its potential as a kinase inhibitor, leveraging its ability to bind to specific protein targets with high affinity. The fluorine atom at the 6-position plays a critical role in modulating the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug efficacy.

The synthesis of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The key steps include the formation of the imidazo[1,2-a]pyridine core through cyclization reactions and subsequent functionalization to introduce the fluorine atom and benzonitrile group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and sustainable routes for synthesizing this compound, reducing production costs and environmental impact.

In terms of applications, 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has shown promise in materials science as well. Its aromaticity and electron-withdrawing groups make it suitable for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could lead to innovative applications in nanotechnology and surface engineering.

Moreover, the compound's unique electronic properties have been leveraged in analytical chemistry for developing novel sensors and biosensors. For example, its ability to undergo fluorescence changes upon interaction with specific analytes has been exploited for detecting heavy metal ions and other environmental pollutants. This highlights its potential role in environmental monitoring and public health.

From a safety standpoint, 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits low toxicity under normal handling conditions. However, proper precautions should be taken during synthesis and use to minimize exposure risks. Its environmental impact is also under investigation to ensure sustainable practices in its production and application.

In conclusion, 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a versatile compound with diverse applications across multiple disciplines. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for future research and development efforts.

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